Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate
Description
Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}acetyl)piperazine-1-carboxylate is a heterocyclic compound featuring a piperazine core substituted with an ethyl carboxylate group and a sulfur-linked acetyl-oxadiazole moiety. The oxadiazole ring is further substituted with a 4-fluorophenyl group, which enhances electronic and steric properties critical for biological interactions.
Properties
IUPAC Name |
ethyl 4-[2-[[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl]acetyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19FN4O4S/c1-2-25-17(24)22-9-7-21(8-10-22)14(23)11-27-16-20-19-15(26-16)12-3-5-13(18)6-4-12/h3-6H,2,7-11H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSGHKAXTFKZNTJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)CSC2=NN=C(O2)C3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19FN4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
394.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate typically involves multiple steps:
Formation of the Oxadiazole Ring: This step involves the reaction of hydrazides with carbon disulfide and an alkylating agent to form the 1,3,4-oxadiazole ring.
Introduction of the Fluorophenyl Group: The fluorophenyl group is introduced via a nucleophilic aromatic substitution reaction.
Thioacetylation: The oxadiazole derivative is then reacted with thioacetic acid to introduce the thioacetyl group.
Piperazine Carboxylation: Finally, the piperazine ring is carboxylated using ethyl chloroformate under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioacetyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the oxadiazole ring or the fluorophenyl group, potentially leading to the formation of amines or other reduced derivatives.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the fluorophenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines or reduced oxadiazole derivatives.
Substitution: Various substituted fluorophenyl derivatives.
Scientific Research Applications
Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, and anticancer properties.
Medicine: Explored for its neuroprotective and anti-inflammatory effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through various molecular targets and pathways:
Comparison with Similar Compounds
Table 1: Structural Comparison of Key Analogues
*Calculated based on structural similarity to ; †Estimated from analogue data; ‡Range from .
Key Observations:
- Electron-Withdrawing vs.
- Heterocyclic Variations: Thiophene-substituted oxadiazoles (e.g., ) may improve solubility but reduce metabolic stability compared to aromatic phenyl groups.
- Piperazine Modifications: Replacement of the ethyl carboxylate with a 2,6-difluorobenzoyl group (e.g., ) alters conformational flexibility and hydrogen-bonding capacity, impacting pharmacokinetics.
Physicochemical and Pharmacokinetic Properties
Table 3: Predicted ADME Properties
Analysis:
- The target compound’s high polar surface area (114 Ų) suggests moderate membrane permeability, typical for piperazine derivatives.
- Fluorine substitution may slightly reduce lipophilicity (lower XLogP3) compared to methyl groups, improving aqueous solubility .
Biological Activity
Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate is a compound of interest due to its potential pharmacological applications. This article explores its biological activity, focusing on its synthesis, mechanism of action, and therapeutic potential, particularly in cancer treatment and antimicrobial activity.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 282.29 g/mol. The compound features a piperazine ring, an oxadiazole moiety, and a fluorophenyl group, contributing to its unique biological properties.
Synthesis
The synthesis of this compound typically involves multi-step reactions starting from commercially available precursors. The key steps include the formation of the oxadiazole ring and subsequent coupling with piperazine derivatives. Various methods have been reported in literature for synthesizing oxadiazole derivatives that exhibit significant biological activities.
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing the oxadiazole structure. For instance:
- Mechanism of Action : this compound has been shown to induce apoptosis in cancer cell lines through the activation of caspases and cell cycle arrest at the G2/M phase. This was evidenced in studies involving various cancer cell lines such as HT-1080 (fibrosarcoma) and A549 (lung carcinoma) .
- Case Studies : In vitro studies demonstrated that this compound exhibited cytotoxic effects comparable to standard chemotherapeutics. For example, combinations with doxorubicin enhanced cytotoxicity in resistant breast cancer cell lines .
Antimicrobial Activity
The compound also exhibits promising antimicrobial properties:
- Inhibition Studies : this compound has been evaluated against various bacterial strains. It showed significant inhibition against Gram-positive and Gram-negative bacteria, indicating its potential as an antimicrobial agent .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to several structural features:
| Structural Feature | Contribution to Activity |
|---|---|
| Piperazine Ring | Enhances binding affinity to biological targets |
| Oxadiazole Moiety | Imparts cytotoxic properties and stabilizes the compound |
| Fluorophenyl Group | Increases lipophilicity and cellular uptake |
Q & A
Q. What are the key steps in synthesizing Ethyl 4-(2-{[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-YL]sulfanyl}acetyl)piperazine-1-carboxylate?
- Methodological Answer : The synthesis typically involves:
- Step 1 : Formation of the oxadiazole ring via cyclization of a thiosemicarbazide intermediate under acidic conditions (e.g., using H₂SO₄) .
- Step 2 : Sulfanyl acetylation of the oxadiazole moiety with chloroacetyl chloride, followed by coupling with piperazine derivatives .
- Step 3 : Final purification via recrystallization (using ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .
Reaction progress is monitored by TLC, and intermediates are characterized by NMR and MS .
Q. Which spectroscopic techniques are critical for confirming the compound’s structure?
- Methodological Answer :
- ¹H/¹³C NMR : Identifies proton environments (e.g., piperazine CH₂ groups at δ 3.4–3.6 ppm, fluorophenyl aromatic protons at δ 7.1–7.3 ppm) .
- FT-IR : Confirms functional groups (e.g., C=O stretch at ~1700 cm⁻¹, C-S stretch at ~650 cm⁻¹) .
- Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ peak at m/z ~435) .
Q. What purification methods are effective post-synthesis?
- Methodological Answer :
- Recrystallization : Ethanol/water mixtures yield high-purity crystals by exploiting solubility differences .
- Column Chromatography : Silica gel with gradient elution (e.g., 30–50% ethyl acetate in hexane) resolves closely related impurities .
Q. How is the compound’s stability assessed under varying storage conditions?
- Methodological Answer :
- Thermal Stability : Differential Scanning Calorimetry (DSC) determines decomposition temperatures (>200°C typical for oxadiazole derivatives) .
- pH Stability : Incubate in buffers (pH 2–12) and monitor degradation via HPLC .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve synthetic yield?
- Methodological Answer :
- Temperature Control : Reflux in anhydrous THF (70–80°C) accelerates coupling reactions without side-product formation .
- Catalyst Use : Triethylamine (TEA) or DMAP improves nucleophilic substitution efficiency during sulfanyl acetylation .
- Solvent Selection : Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates, reducing reaction time .
Q. How can structure-activity relationships (SAR) be systematically investigated for this compound?
- Methodological Answer :
- Substituent Variation : Synthesize derivatives with modified fluorophenyl groups (e.g., Cl, OCH₃) and compare bioactivity .
- Bioassays : Test inhibitory activity against enzymes (e.g., α-glucosidase, LOX) using fluorescence-based assays .
- Computational Docking : Predict binding affinities to targets (e.g., kinases, GPCRs) using Schrödinger Suite or AutoDock .
Q. How to resolve contradictions in bioactivity data across structurally similar derivatives?
- Methodological Answer :
- Meta-Analysis : Compare IC₅₀ values of analogs (e.g., 4-fluorophenyl vs. 4-methoxyphenyl derivatives) to identify substituent-specific trends .
- Pharmacokinetic Profiling : Assess solubility (logP), metabolic stability (microsomal assays), and membrane permeability (Caco-2 models) to explain efficacy discrepancies .
Q. What strategies mitigate low yields during the sulfanyl acetylation step?
- Methodological Answer :
- Stoichiometric Adjustments : Use 1.2–1.5 equivalents of chloroacetyl chloride to ensure complete reaction .
- Moisture Control : Conduct reactions under inert atmosphere (N₂/Ar) to prevent hydrolysis of reactive intermediates .
Q. How can pharmacokinetic properties (e.g., solubility, bioavailability) be enhanced through structural modifications?
- Methodological Answer :
- Lipophilicity Tuning : Introduce trifluoromethyl groups to improve membrane permeability .
- Prodrug Design : Replace ethyl ester with PEGylated moieties to enhance aqueous solubility .
Q. What advanced analytical techniques validate the compound’s interaction with biological targets?
- Methodological Answer :
- Surface Plasmon Resonance (SPR) : Quantify binding kinetics (ka/kd) to immobilized enzymes/receptors .
- Cryo-EM/X-ray Crystallography : Resolve 3D binding conformations at atomic resolution .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
